3-Amino-3-(trifluoromethyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one
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Overview
Description
3-Amino-3-(trifluoromethyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthopyran core, which is fused with a trifluoromethyl group and an amino group, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(trifluoromethyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one typically involves multi-step organic reactions. One common method includes the cyclocondensation of β-carbonyl-substituted 1H-benzo[f]chromenes with 3-amino-1,2,4-triazoles . This reaction proceeds through an aza-Michael reaction, followed by cyclodehydration and a retro-oxa-Michael reaction . The reaction conditions often involve refluxing in acetonitrile (MeCN) or acetic acid (AcOH) to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(trifluoromethyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane (DCM) or ethanol (EtOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
3-Amino-3-(trifluoromethyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes, particularly in the field of organic electronics and photonics.
Mechanism of Action
The mechanism by which 3-Amino-3-(trifluoromethyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-(trifluoromethyl)-5,6-dihydro-1H-pyran-2-one
- 3-Amino-1-(trifluoromethyl)-2,3-dihydro-1H-indene-2-one
- 3-Amino-1-(trifluoromethyl)-2,3-dihydro-1H-isochromen-1-one
Uniqueness
What sets 3-Amino-3-(trifluoromethyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one apart from similar compounds is its naphthopyran core, which provides a unique structural framework that can interact with a wide range of biological targets
Properties
CAS No. |
185010-75-7 |
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Molecular Formula |
C14H10F3NO2 |
Molecular Weight |
281.23 g/mol |
IUPAC Name |
3-amino-3-(trifluoromethyl)-2H-benzo[f]chromen-1-one |
InChI |
InChI=1S/C14H10F3NO2/c15-14(16,17)13(18)7-10(19)12-9-4-2-1-3-8(9)5-6-11(12)20-13/h1-6H,7,18H2 |
InChI Key |
HNLVJTSIXOFYJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(C=CC3=CC=CC=C32)OC1(C(F)(F)F)N |
Origin of Product |
United States |
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